molecular formula C18H22N2O6 B4686196 ethyl N-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]carbonyl}glycinate

ethyl N-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]carbonyl}glycinate

Cat. No. B4686196
M. Wt: 362.4 g/mol
InChI Key: QWMSPCUBEHWBSK-UHFFFAOYSA-N
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Description

Ethyl N-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]carbonyl}glycinate, also known as BDP-13, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine in the brain.

Scientific Research Applications

Ethyl N-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]carbonyl}glycinate has been extensively studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. The compound has been shown to improve cognitive function in animal models of Alzheimer's disease and to protect against the toxic effects of amyloid-beta peptide, a hallmark of the disease. This compound has also been investigated for its potential use in the treatment of other neurological conditions, such as Parkinson's disease and epilepsy.

Mechanism of Action

Ethyl N-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]carbonyl}glycinate exerts its pharmacological effects by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to protect against the toxic effects of amyloid-beta peptide. The compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. This compound has a good safety profile and does not cause significant side effects in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl N-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]carbonyl}glycinate is its potent inhibitory effect on acetylcholinesterase, which makes it a promising candidate for the treatment of Alzheimer's disease and other neurological conditions. However, the compound has limited solubility in water, which can make it challenging to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for the study of ethyl N-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]carbonyl}glycinate. First, additional preclinical studies are needed to further evaluate the safety and efficacy of the compound in animal models of neurodegenerative diseases. Second, clinical trials are needed to determine the optimal dosage and administration route for this compound in humans. Finally, additional research is needed to explore the potential use of this compound in the treatment of other neurological conditions, such as Parkinson's disease and epilepsy.
Conclusion:
This compound is a novel compound that has shown promising results in preclinical studies for the treatment of Alzheimer's disease and other neurodegenerative disorders. The compound exerts its pharmacological effects by inhibiting the activity of acetylcholinesterase and has additional antioxidant and anti-inflammatory properties. Although there are limitations to the use of this compound in laboratory experiments, further research is needed to explore its potential therapeutic applications in humans.

properties

IUPAC Name

ethyl 2-[[3-(1,3-benzodioxole-5-carbonyl)piperidine-1-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6/c1-2-24-16(21)9-19-18(23)20-7-3-4-13(10-20)17(22)12-5-6-14-15(8-12)26-11-25-14/h5-6,8,13H,2-4,7,9-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMSPCUBEHWBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)N1CCCC(C1)C(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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